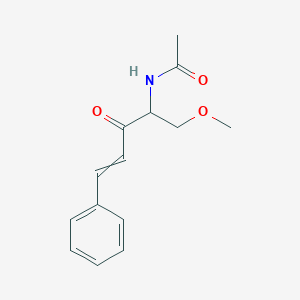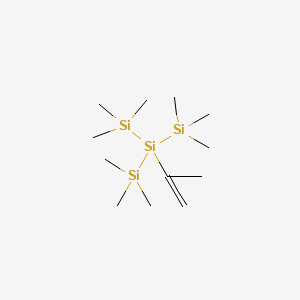
Isopropenyltris(trimethylsilyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropenyltris(trimethylsilyl)silane is an organosilicon compound characterized by the presence of an isopropenyl group attached to a silicon atom, which is further bonded to three trimethylsilyl groups. This compound is notable for its unique structure and reactivity, making it a valuable reagent in various chemical processes.
Synthetic Routes and Reaction Conditions:
- This method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows:
Protonation of Tris(trimethylsilyl)silyl Lithium: (Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Properties
Molecular Formula |
C12H32Si4 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
trimethyl-[prop-1-en-2-yl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H32Si4/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h1H2,2-11H3 |
InChI Key |
FVRPGFDQHUQCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


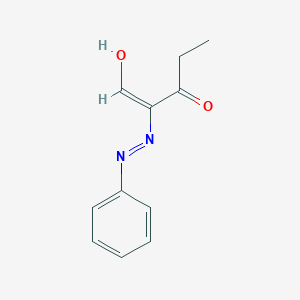
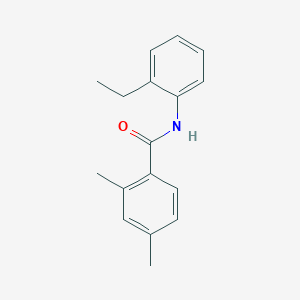
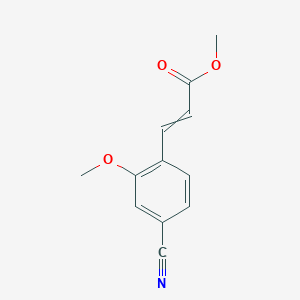
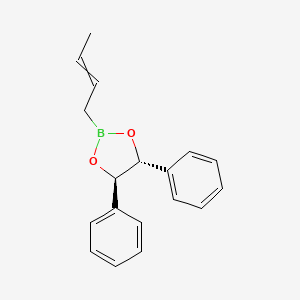
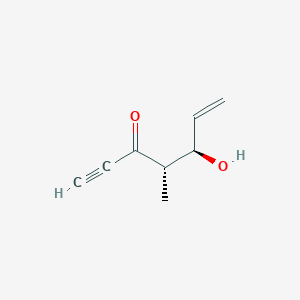
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
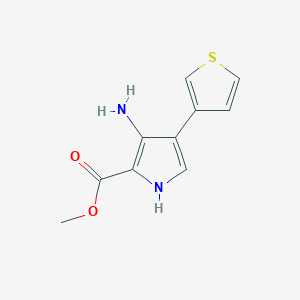
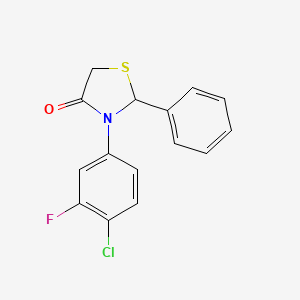
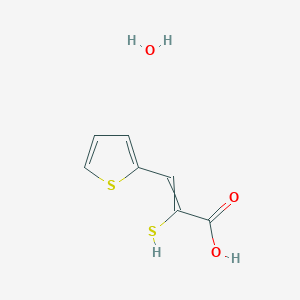
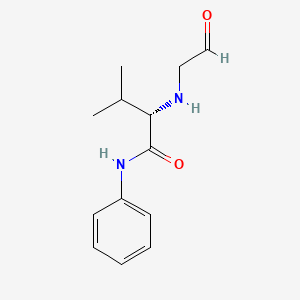
![(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12525644.png)
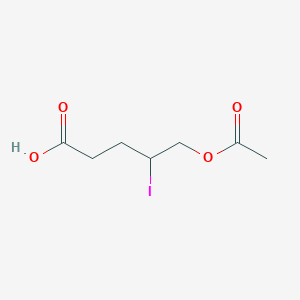
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
